molecular formula C6H6N4 B3382045 Imidazo[1,2-a]pyrimidin-2-amine CAS No. 301331-27-1

Imidazo[1,2-a]pyrimidin-2-amine

Cat. No.: B3382045
CAS No.: 301331-27-1
M. Wt: 134.14 g/mol
InChI Key: BEXLKMIMUNHYTP-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a fused bicyclic structure, combining an imidazole ring with a pyrimidine ring, which contributes to its unique chemical properties and biological activities.

Mechanism of Action

While the specific mechanism of action of Imidazo[1,2-a]pyrimidin-2-amine is not explicitly mentioned in the search results, it’s worth noting that the compound has been used in the synthesis of various pharmaceuticals, suggesting it may interact with biological systems in a variety of ways .

Safety and Hazards

Imidazo[1,2-a]pyrimidin-2-amine is considered hazardous. It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity after a single exposure. The target organs include the respiratory system .

Future Directions

Imidazo[1,2-a]pyrimidin-2-amine has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry. Future research may focus on the development of greener protocols for the synthesis of highly functionalized motifs with medicinal value .

Preparation Methods

Synthetic Routes and Reaction Conditions: Imidazo[1,2-a]pyrimidin-2-amine can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .

Comparison with Similar Compounds

Imidazo[1,2-a]pyrimidin-2-amine can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridine: This compound features a similar fused bicyclic structure but with a pyridine ring instead of a pyrimidine ring.

    Imidazo[1,2-a]pyrazine: This compound contains a pyrazine ring fused with an imidazole ring.

    Imidazo[1,2-a]thiazole: This compound has a thiazole ring fused with an imidazole ring.

Uniqueness: this compound is unique due to its specific fused ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to interact with various molecular targets makes it a valuable compound in medicinal chemistry and drug discovery .

Properties

IUPAC Name

imidazo[1,2-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-4-10-3-1-2-8-6(10)9-5/h1-4H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXLKMIMUNHYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405552
Record name imidazo[1,2-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301331-27-1
Record name imidazo[1,2-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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